

A Spectroscopic Showdown: Unmasking 2,4-Dinitrodiphenylamine and Its Isomers

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Compound of Interest

Compound Name: **2,4-Dinitrodiphenylamine**

Cat. No.: **B1346988**

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For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. Subtle shifts in molecular structure can dramatically alter a compound's properties and biological activity. This guide provides a comprehensive spectroscopic comparison of **2,4-dinitrodiphenylamine** (2,4-DNPH) and its isomers, offering key experimental data to facilitate their differentiation.

Dinitrodiphenylamines are a class of compounds with applications ranging from dyes and indicators to materials science. Distinguishing between the various positional isomers of DNPH is a common analytical challenge. This guide leverages key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to provide a clear comparative framework.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,4-dinitrodiphenylamine** and several of its isomers. The availability of comprehensive experimental data for all isomers is limited; where available, data from reputable sources is presented.

Table 1: UV-Visible Spectroscopy Data

Compound	λ _{max} (nm)	Solvent
2,4-Dinitrodiphenylamine	335	Cyclohexane[1]
2,2'-Dinitrodiphenylamine	Not explicitly found	-
4,4'-Dinitrodiphenylamine	Not explicitly found	-

Table 2: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)

Compound	N-H Stretch	NO ₂ Symmetric Stretch	NO ₂ Asymmetric Stretch	Aromatic C-H Stretch
2,4-Dinitrodiphenylamine	~3300-3400	~1330-1350	~1500-1530	~3000-3100
2,2'-Dinitrodiphenylamine	Data not available	Data not available	Data not available	Data not available
4,4'-Dinitrodiphenylamine	Data not available	Data not available	Data not available	Data not available

Table 3: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)

Compound	Aromatic Protons	N-H Proton
2,4-Dinitrodiphenylamine	7.2-9.2 (m)	~9.8 (br s)
2,2'-Dinitrodiphenylamine	Data not available	Data not available
4,4'-Dinitrodiphenylamine	Data not available	Data not available

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)

Compound	Aromatic Carbons
2,4-Dinitrodiphenylamine	~115-150
2,2'-Dinitrodiphenylamine	Data not available
4,4'-Dinitrodiphenylamine	Data not available

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
2,4-Dinitrodiphenylamine	259	213, 183, 167, 77
2,2'-Dinitrodiphenylamine	259	Data not available
4,4'-Dinitrodiphenylamine	259	Data not available

Experimental Protocols

The following are generalized protocols for the analytical techniques used to characterize these compounds.

UV-Visible Spectroscopy

- **Sample Preparation:** A dilute solution of the sample is prepared in a UV-transparent solvent, such as cyclohexane or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
- **Data Acquisition:** The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is identified.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: An FTIR spectrometer is used. A background spectrum of the empty sample compartment is recorded.
- Data Acquisition: The IR spectrum is recorded in the mid-IR range (typically 4000-400 cm^{-1}).
- Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences.
- Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure of the molecule.

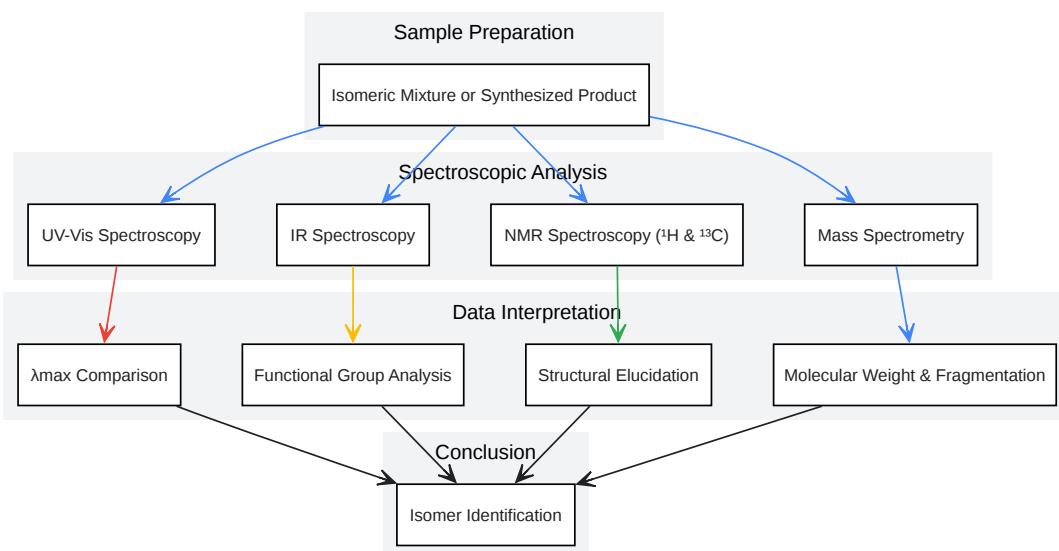
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for these types of compounds.
- Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured.
- Data Analysis: The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to provide structural information.

Workflow for Spectroscopic Comparison of Isomers

The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of dinitrodiphenylamine isomers.

Workflow for Spectroscopic Comparison of Dinitrodiphenylamine Isomers



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References

- 1. 2,4-Dinitrodiphenylamine | 961-68-2 [chemicalbook.com]
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